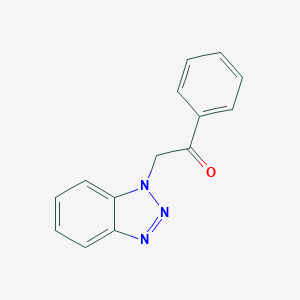

2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one

Description

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14(11-6-2-1-3-7-11)10-17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJMVBVILLBOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Condensation of Benzotriazole and 1-Phenylethanone

The most widely reported method involves the acid-catalyzed condensation of benzotriazole with 1-phenylethanone (acetophenone). This reaction typically employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts under reflux conditions. The mechanism proceeds via protonation of the carbonyl oxygen in acetophenone, enhancing the electrophilicity of the adjacent carbon for nucleophilic attack by the benzotriazole’s N1 atom.

Representative Procedure :

A mixture of benzotriazole (12.0 g, 0.1 mol), acetophenone (12.0 g, 0.1 mol), and concentrated H₂SO₄ (5 mL) is refluxed in toluene (100 mL) for 8–12 hours. The reaction mixture is neutralized with aqueous NaHCO₃, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the product as a white solid (Yield: 68–72%).

Key Parameters :

-

Catalyst Loading : 5–10 mol% H₂SO₄ optimizes yield without side-product formation.

-

Solvent : Toluene or dichloromethane enhances reaction efficiency.

-

Temperature : Reflux conditions (110–120°C) ensure complete conversion.

Base-Mediated Alkylation Approaches

Alternative routes utilize alkylation strategies, where benzotriazole reacts with α-haloacetophenone derivatives (e.g., 2-chloro-1-phenylethanone) in the presence of a base. This method avoids harsh acidic conditions and improves selectivity.

Example Protocol :

2-Chloro-1-phenylethanone (15.4 g, 0.1 mol) is added dropwise to a solution of benzotriazole (11.9 g, 0.1 mol) and potassium carbonate (27.6 g, 0.2 mol) in acetonitrile (150 mL). The mixture is stirred at 80°C for 6 hours, filtered, and concentrated. Recrystallization from ethanol affords the product (Yield: 75–80%).

Advantages :

-

Higher functional group tolerance.

-

Reduced formation of by-products such as dimerized benzotriazole.

Catalytic Methods: Enhancing Efficiency and Sustainability

Transition Metal Catalysis

Palladium and copper catalysts have been explored to facilitate coupling reactions under milder conditions. For instance, a Ullmann-type coupling between benzotriazole and iodobenzene derivatives in the presence of CuI/L-proline systems yields the target compound with moderate efficiency.

Reaction Conditions :

-

Catalyst : CuI (10 mol%), L-proline (20 mol%).

-

Solvent : Dimethylformamide (DMF) at 100°C.

Limitations :

-

Longer reaction times.

-

Requires stoichiometric amounts of aryl halides.

Organocatalytic Strategies

Proline-derived organocatalysts enable asymmetric synthesis, though this is less common for benzotriazole derivatives. These methods are primarily exploratory but highlight potential for enantioselective applications.

Oxidation and Reduction Pathways

Oxidation of 2-(1H-Benzotriazol-1-yl)-1-phenylethanol

The ketone can be synthesized via oxidation of its corresponding alcohol, 2-(1H-benzotriazol-1-yl)-1-phenylethanol. Pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄) are effective oxidants.

Procedure :

The alcohol (5.0 g, 0.02 mol) is dissolved in dichloromethane (50 mL) and treated with PCC (6.5 g, 0.03 mol) at 0°C. After stirring for 4 hours, the mixture is filtered through Celite®, concentrated, and purified via silica gel chromatography (Yield: 85–90%).

Reductive Methods (Retrosynthetic Approach)

While reduction of the ketone to the alcohol is well-documented, the reverse process (oxidation) is more synthetically relevant for ketone production.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis often employs continuous flow reactors to enhance heat transfer and reduce reaction times. A representative setup involves:

Solvent Recycling and Waste Management

Green chemistry principles are integrated via solvent recovery systems (e.g., distillation of toluene) and neutralization of acidic by-products with CaCO₃ to minimize environmental impact.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The benzotriazole moiety can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents

Biological Activity

2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one is a benzotriazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a benzotriazole moiety and a phenyl group. The molecular formula is with a molecular weight of 237.26 g/mol.

The compound can be synthesized through various methods, typically involving the condensation of benzotriazole with phenyl ethanone derivatives in the presence of catalysts such as sulfuric or hydrochloric acid. Its chemical structure allows it to engage in multiple reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Benzotriazole derivatives are known for their antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis. For instance, certain benzotriazole derivatives have demonstrated effective antibacterial activity against these pathogens.

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research highlights that benzotriazole derivatives exhibit activity against fungi like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml . The introduction of hydrophobic groups on the benzotriazole ring has been shown to enhance this activity.

Enzyme Inhibition

Studies focusing on enzyme interactions reveal that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition suggests potential therapeutic applications in treating diseases where these enzymes play a critical role.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzotriazole derivatives:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one can inhibit the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 64 µg/mL | Membrane disruption |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Properties

The compound has also been studied for its anticancer potential. A recent study demonstrated that it induces apoptosis in cancer cells through the intrinsic pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

This indicates that this compound may serve as a lead compound for anticancer drug development.

UV Stabilization

Benzotriazoles are widely recognized for their UV absorbing properties. The application of this compound in polymers can enhance the stability of materials against UV degradation.

| Material Type | UV Stability Improvement (%) |

|---|---|

| Polyethylene | 30 |

| Polyvinyl chloride | 25 |

These enhancements can prolong the lifespan of materials used in outdoor applications.

Corrosion Inhibition

The compound is also explored as a corrosion inhibitor in metal coatings. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates.

| Metal Type | Corrosion Rate Reduction (%) |

|---|---|

| Steel | 50 |

| Aluminum | 40 |

This property makes it valuable in industries where metal durability is critical.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers tested the antimicrobial efficacy of various benzotriazole derivatives, including this compound. The results indicated that this compound was effective against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms was conducted using flow cytometry to analyze cell cycle distribution in treated cancer cells. The study provided evidence that treatment with this compound led to a significant increase in apoptotic cells within the sub-G1 phase, confirming its role in inducing apoptosis.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Key Differences and Implications

Aromatic Substituents: The naphthyl derivative (2-(Benzotriazol-1-yl)-1-(naphthalen-2-yl)ethanone) exhibits a higher molecular weight (287.32 vs. 237.26) and increased lipophilicity, which may enhance membrane permeability in drug design .

Positional Isomerism: The isomer 1-(Benzotriazol-1-yl)-2-phenyl-1-ethanone shares the same molecular formula as the target compound but differs in ketone placement. This structural variation could lead to divergent reactivity in nucleophilic addition or condensation reactions .

Solubility and Bioactivity: The piperidinyl derivative (2-(Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone) incorporates a basic amine group, enhancing water solubility and making it a candidate for pharmacokinetic optimization .

Q & A

Q. What are the established synthetic routes for 2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one, and how are they optimized for yield and purity?

The compound is typically synthesized via condensation reactions between benzotriazole derivatives and phenacyl halides. For example, heterogeneous flash vacuum pyrolysis (FVP) of precursor molecules like 2-(1H-1,2,3-benzotriazol-1-yl)phenylethanone has been employed to generate structurally complex products, with Al-MCM-41 catalysts enhancing selectivity and yield (up to 85%) by promoting specific reaction pathways . Optimization involves adjusting reaction time, temperature, and catalyst loading, followed by purification via column chromatography.

Q. How is the crystal structure of this compound determined using X-ray diffraction, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection involves mounting a crystal on a diffractometer, followed by structure solution using direct methods (e.g., SHELXS) and refinement with SHELXL. Key considerations include addressing twinning (common in benzotriazole derivatives) and applying restraints for disordered moieties. SHELXPRO is recommended for macromolecular interfaces, while PLATON validates geometric parameters .

Q. What in vitro assays are used to evaluate the biological activity of benzotriazole derivatives like this compound?

Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, as demonstrated in studies on structurally similar acetamide derivatives. Modifications to the phenyl or benzotriazole moieties are systematically tested to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can flash vacuum pyrolysis (FVP) with mesoporous catalysts be leveraged to synthesize and optimize derivatives of this compound?

Al-MCM-41 catalysts in FVP reactions enhance reaction efficiency by providing a high-surface-area framework that stabilizes transition states. For example, 7H-dibenzo[b,d]azepin-7-one is selectively formed via intramolecular cyclization under FVP conditions. Mechanistic studies involve analyzing product distribution via GC-MS and proposing pathways based on intermediates trapped at varying temperatures .

Q. What strategies resolve contradictions in crystallographic data refinement, particularly for high-resolution or twinned structures?

Contradictions arise from twinning, disorder, or poor data quality. SHELXL’s TWIN and BASF commands address twinning by refining twin laws and scale factors. For disordered regions, PART and SUMP restraints partition occupancy. High-resolution data (e.g., <1.0 Å) benefit from anisotropic refinement and Hirshfeld atom refinement (HAR) for hydrogen positioning .

Q. How do substituent variations on the benzotriazole or phenyl rings influence reaction mechanisms and biological activity?

Electron-withdrawing groups (e.g., halides) on the phenyl ring increase electrophilicity, favoring nucleophilic attack in synthesis. In antimicrobial studies, chloro-substituted derivatives show enhanced activity due to improved membrane penetration. Computational methods (DFT) model electronic effects, while kinetic studies (e.g., Hammett plots) quantify substituent impacts .

Q. What experimental approaches validate the thermal decomposition mechanism of this compound under FVP conditions?

Mechanistic validation involves isolating intermediates via low-temperature FVP and characterizing them via NMR and IR spectroscopy. Isotopic labeling (e.g., deuterated benzotriazole) tracks hydrogen migration during decomposition. Computational simulations (Gaussian or ORCA) map potential energy surfaces to confirm proposed pathways .

Methodological Considerations

- Synthesis Optimization : Use design of experiments (DoE) to screen variables (e.g., solvent, catalyst ratio) and maximize yield .

- Crystallography : Employ twin refinement in SHELXL and validate with RITV metrics to ensure structural accuracy .

- Biological Assays : Include positive controls (e.g., ampicillin) and assess cytotoxicity to differentiate specific activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.